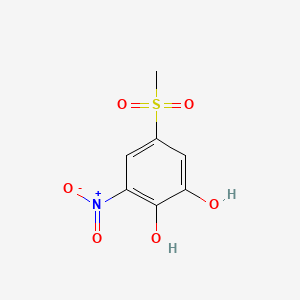

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with hydroxyl, methylsulfonyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 1,2-benzenediol followed by sulfonation. The nitration process involves treating 1,2-benzenediol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro and methylsulfonyl groups can participate in redox reactions and nucleophilic substitutions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Catechol (1,2-benzenediol): Lacks the nitro and methylsulfonyl groups, making it less reactive in certain chemical reactions.

Hydroquinone (1,4-benzenediol): Has hydroxyl groups in the para position, leading to different reactivity and applications.

Resorcinol (1,3-benzenediol): Has hydroxyl groups in the meta position, affecting its chemical behavior.

Biological Activity

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- (commonly referred to as a nitro-substituted catechol derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- is characterized by the presence of a nitro group (−NO2) and a methylsulfonyl group (−SO2CH3) attached to a catechol framework. This unique arrangement contributes to its reactivity and biological activity.

Biological Activity Overview

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- exhibits a range of biological activities including:

- Antimicrobial Activity : Nitro compounds are known for their effectiveness against various microorganisms. The proposed mechanism involves the reduction of the nitro group to form reactive intermediates that can damage DNA and induce cell death .

- Antitumor Activity : Nitro-substituted compounds have been studied for their potential in cancer therapy. They may act as hypoxia-activated prodrugs, selectively targeting tumor cells that experience low oxygen levels .

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways by modulating nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

The mechanisms underlying the biological activities of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- can be summarized as follows:

-

Antimicrobial Mechanism :

- Reduction of the nitro group leads to the formation of toxic intermediates.

- These intermediates bind covalently to cellular macromolecules, causing damage.

-

Antitumor Mechanism :

- The compound's nitro group enhances its ability to penetrate hypoxic tumor environments.

- It may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.

-

Anti-inflammatory Mechanism :

- Inhibition of iNOS and COX enzymes reduces the production of pro-inflammatory mediators.

- Modulation of signaling pathways involved in inflammation.

Case Studies

Several studies have highlighted the biological activity of nitro-substituted catechols:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- showed significant antibacterial activity against Helicobacter pylori with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Antitumor Research : Research indicated that compounds with similar structures have been effective in inhibiting tumor growth in preclinical models. The mechanism was linked to their ability to generate ROS selectively within cancer cells .

- Inflammation Studies : A study found that nitro-catechol derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Biological Activities of 1,2-Benzenediol Derivatives

| Activity Type | Mechanism | References |

|---|---|---|

| Antimicrobial | DNA damage via reactive intermediates | |

| Antitumor | Hypoxia-selective activation | |

| Anti-inflammatory | Inhibition of iNOS and COX enzymes |

Table 2: Comparative Efficacy Against Microorganisms

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- | 1 | H. pylori |

| Metronidazole | 0.5 | H. pylori |

| Chloramphenicol | 0.25 | Various Bacterial Strains |

Properties

CAS No. |

125628-92-4 |

|---|---|

Molecular Formula |

C7H7NO6S |

Molecular Weight |

233.20 g/mol |

IUPAC Name |

5-methylsulfonyl-3-nitrobenzene-1,2-diol |

InChI |

InChI=1S/C7H7NO6S/c1-15(13,14)4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 |

InChI Key |

LRINMBOHZZPHOG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.